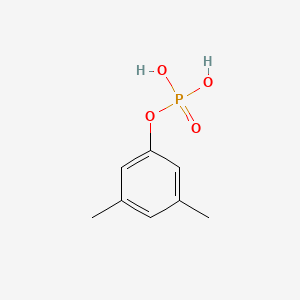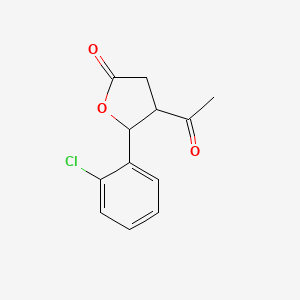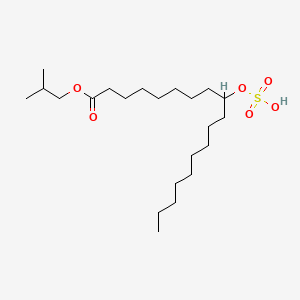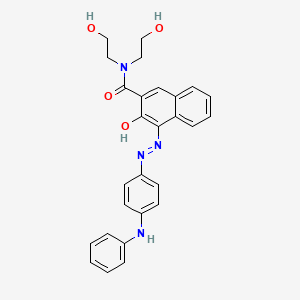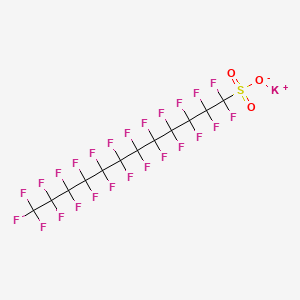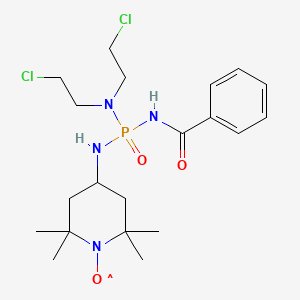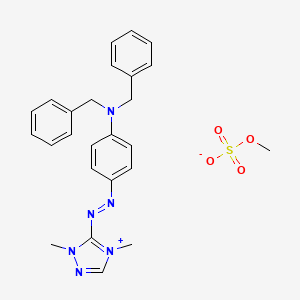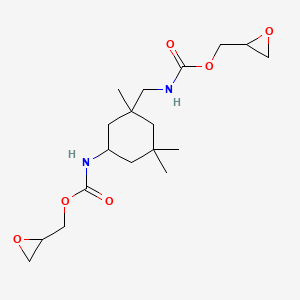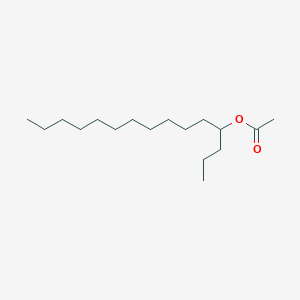
4(1H)-Pyridinone, 1-(4-ethoxybutyl)-3-hydroxy-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyridinone, 1-(4-ethoxybutyl)-3-hydroxy-2-methyl- is an organic compound that belongs to the class of pyridinones. Pyridinones are heterocyclic compounds containing a pyridine ring with a ketone group. This specific compound is characterized by the presence of an ethoxybutyl group at the first position, a hydroxy group at the third position, and a methyl group at the second position of the pyridinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyridinone, 1-(4-ethoxybutyl)-3-hydroxy-2-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-3-hydroxy-4-pyridone and 4-ethoxybutyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Reaction Process: The 2-methyl-3-hydroxy-4-pyridone is reacted with 4-ethoxybutyl bromide in the presence of the base. The reaction mixture is typically heated to promote the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reaction is carried out in large-scale reactors to accommodate the production of significant quantities.
Optimized Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification: The product is purified using techniques like recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyridinone, 1-(4-ethoxybutyl)-3-hydroxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group in the pyridinone ring can be reduced to form an alcohol.
Substitution: The ethoxybutyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxy group forms a ketone or aldehyde derivative.
Reduction: Reduction of the ketone group forms an alcohol derivative.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
4(1H)-Pyridinone, 1-(4-ethoxybutyl)-3-hydroxy-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4(1H)-Pyridinone, 1-(4-ethoxybutyl)-3-hydroxy-2-methyl- involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular functions. For example, it may inhibit or activate certain enzymes, affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4(1H)-Pyridinone, 1-(4-methoxybutyl)-3-hydroxy-2-methyl-: Similar structure but with a methoxy group instead of an ethoxy group.
4(1H)-Pyridinone, 1-(4-ethoxybutyl)-3-hydroxy-2-ethyl-: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
4(1H)-Pyridinone, 1-(4-ethoxybutyl)-3-hydroxy-2-methyl- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the ethoxybutyl group at the first position and the hydroxy group at the third position may influence its reactivity and interactions with biological targets.
Properties
CAS No. |
133361-34-9 |
|---|---|
Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
1-(4-ethoxybutyl)-3-hydroxy-2-methylpyridin-4-one |
InChI |
InChI=1S/C12H19NO3/c1-3-16-9-5-4-7-13-8-6-11(14)12(15)10(13)2/h6,8,15H,3-5,7,9H2,1-2H3 |
InChI Key |
PMQNMLJJOUWKRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCCN1C=CC(=O)C(=C1C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6'-[(6-Chloro-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione]](/img/structure/B12707742.png)
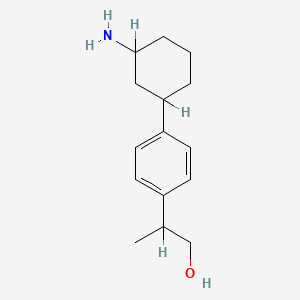
![N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide](/img/structure/B12707750.png)
